3-Acetamido-2-hydroxyhexadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetamido-2-hydroxyhexadecanoic acid is a compound that belongs to the class of hydroxy fatty acids It is characterized by the presence of an acetamido group and a hydroxy group attached to a hexadecanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamido-2-hydroxyhexadecanoic acid typically involves the acylation of 2-hydroxyhexadecanoic acid with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate mixed anhydride, which then undergoes nucleophilic attack by the amine to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Acetamido-2-hydroxyhexadecanoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: Formation of a carbonyl group
Reduction: Reformation of the hydroxy group
Substitution: Formation of substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-Acetamido-2-hydroxyhexadecanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Acetamido-2-hydroxyhexadecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and acetamido groups play a crucial role in its biological activity. For example, the hydroxy group can participate in hydrogen bonding, while the acetamido group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyhexadecanoic acid: A structurally similar compound with a hydroxy group but lacking the acetamido group.
3-Hydroxyhexadecanoic acid: Another similar compound with a hydroxy group at a different position on the hexadecanoic acid backbone.
Uniqueness
3-Acetamido-2-hydroxyhexadecanoic acid is unique due to the presence of both the hydroxy and acetamido groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
110073-38-6 |
---|---|
Molecular Formula |
C18H35NO4 |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
3-acetamido-2-hydroxyhexadecanoic acid |
InChI |
InChI=1S/C18H35NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(19-15(2)20)17(21)18(22)23/h16-17,21H,3-14H2,1-2H3,(H,19,20)(H,22,23) |
InChI Key |
OLMJAPIHNMONSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(C(C(=O)O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.